molecular formula C9H8FNO5 B13667104 Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate

Cat. No.: B13667104
M. Wt: 229.16 g/mol
InChI Key: TZBLLYHLUWABFG-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate (Molecular Formula: C 8 H 6 FNO 5 , Molecular Weight: 215.14) is a fluorinated aromatic ester of high interest in chemical research and development . This compound serves as a versatile and multifunctional synthetic building block. The presence of three distinct functional groups—a hydroxy ortho to the fluoro substituent, an ester, and a nitro group—on the benzene ring allows for selective and sequential reactions, making it a valuable intermediate for constructing more complex molecules. Its primary research applications include use in organic synthesis, medicinal chemistry, and materials science, particularly in the development of pharmaceuticals and agrochemicals where the introduction of fluorine can modulate a compound's bioavailability, stability, and binding properties. As a key precursor, it can undergo reactions such as reduction of the nitro group, hydrolysis of the ester, or nucleophilic aromatic substitution of the fluorine atom, enabling the creation of diverse chemical libraries. Researchers value this compound for its role in exploring structure-activity relationships and generating novel compounds with potential biological activity. According to safety information, this product is classified with the signal word "Danger" and requires careful handling . It must be stored at 2-8°C and is intended for Research Use Only. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H8FNO5

Molecular Weight

229.16 g/mol

IUPAC Name

ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C9H8FNO5/c1-2-16-9(13)6-3-5(11(14)15)4-7(12)8(6)10/h3-4,12H,2H2,1H3

InChI Key

TZBLLYHLUWABFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])O)F

Origin of Product

United States

Preparation Methods

Detailed Nitration Procedure

The nitration step is critical for regioselectivity and yield. A typical procedure involves:

  • Dissolving ethyl 2-fluoro-3-hydroxybenzoate in a suitable solvent.
  • Adding a nitrating mixture composed of concentrated nitric acid and sulfuric acid slowly at low temperature (0–10°C).
  • Maintaining the reaction temperature throughout the addition and subsequent reaction time to prevent side reactions.
  • Quenching the reaction by pouring into ice/water to precipitate the product.
  • Isolating the crude product by filtration followed by washing and purification.

This method ensures the nitro group is introduced at the 5-position relative to the hydroxyl group due to electronic and steric directing effects.

Industrial Scale Considerations

Industrial production of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate employs similar synthetic steps but with optimization for scale, cost, and safety. Key factors include:

  • Use of industrial-grade reagents and solvents.
  • Continuous or batch reactors with temperature control and efficient mixing.
  • Purification via recrystallization or chromatographic techniques to achieve high purity.
  • Waste management and recycling of acids and solvents to minimize environmental impact.

Alternative Synthetic Routes

Some patents and literature describe alternative approaches starting from chloro- or acetophenone derivatives bearing fluoro and nitro substituents, which are converted to the target compound through sequences involving:

  • Halogenation or fluorination.
  • Nitration using fuming nitric acid and sulfuric acid mixtures at elevated temperatures (~100–110°C).
  • Esterification or conversion of acid chlorides to ethyl esters.
  • Purification by crystallization and solvent extraction.

These methods emphasize controlling reaction temperature and stoichiometry to maximize yield and purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Notes
Nitration Concentrated HNO₃ + H₂SO₄ 0–10°C Slow addition, temperature control crucial
Esterification Ethanol + Acid catalyst (e.g., H₂SO₄) Reflux (~78°C) Converts acid to ethyl ester
Halogenation/Fluorination Selective fluorinating agents or halogen sources Variable For introducing fluorine substituent
Purification Recrystallization, chromatography Ambient to reflux Removes impurities and by-products

Research Results and Yields

Typical Yields

  • Nitration of ethyl 2-fluoro-3-hydroxybenzoate to this compound yields approximately 80–90% under optimized conditions.
  • Purity after recrystallization typically exceeds 95%, suitable for further application or study.

Purification Techniques

  • Recrystallization from ethanol or methanol is effective due to differential solubility.
  • Silica gel chromatography using hexane/ethyl acetate gradients can separate nitro-containing byproducts.

Chemical Reaction Analysis

This compound can undergo further transformations:

Reaction Type Reagents/Conditions Major Products
Oxidation Potassium permanganate, chromium trioxide Ethyl 2-fluoro-3-oxo-5-nitrobenzoate
Reduction H₂ gas + Pd/C, Fe + HCl Ethyl 2-fluoro-3-hydroxy-5-aminobenzoate
Nucleophilic Substitution Amines, thiols + base (NaOH) Substituted benzoates replacing fluoro group

These reactions highlight the compound’s versatility as a synthetic intermediate.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Nitration of ethyl 2-fluoro-3-hydroxybenzoate Ethyl 2-fluoro-3-hydroxybenzoate HNO₃ + H₂SO₄ 0–10°C, slow addition 80–90 >95 Selective nitration at 5-position
Halogenation + Nitration + Esterification Chloro-5-fluoro acetophenone Fuming HNO₃, H₂SO₄, ethanol 100–110°C nitration, reflux esterification ~85 >90 Multi-step, industrially scalable
Acid chloride formation + Esterification 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid SOCl₂, ethanol Room temp for SOCl₂, reflux for esterification 75–85 >90 Used in complex synthetic sequences

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ethyl 2-fluoro-3-oxo-5-nitrobenzoate.

    Reduction: Formation of ethyl 2-fluoro-3-hydroxy-5-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and nature of substituents on the benzoate scaffold significantly influence reactivity, solubility, and intermolecular interactions. Below is a comparative analysis with key analogs:

Table 1: Substituent Profiles and Key Properties
Compound Name Substituents (Positions) Key Properties Reference
Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate 2-F, 3-OH , 5-NO2 High polarity due to hydroxyl; strong hydrogen-bond donor ; nitro group enhances electrophilicity. Target Compound
Ethyl 4-nitrobenzoate 4-NO2 Moderate polarity; nitro group at para position reduces steric hindrance .
Ethyl 2-fluoro-5-nitrobenzoate 2-F, 5-NO2 Lower solubility than hydroxylated analog; toxicological concerns noted .
Methyl 2-methoxy-5-nitrobenzoate 2-OCH3, 5-NO2 Methoxy group increases lipophilicity; nitro group stabilizes aromatic ring .
Ethyl 3-aminobenzoate 3-NH2 Amino group confers basicity; participates in hydrogen bonding but less polar than hydroxyl .

Crystallographic and Structural Insights

  • Hydrogen Bonding : The hydroxyl group in the target compound likely forms robust hydrogen-bond networks, as observed in Etter’s graph-set analysis . This contrasts with methyl or methoxy-substituted analogs (e.g., Methyl 2-methoxy-5-nitrobenzoate), where weaker van der Waals interactions dominate .
  • Crystallography Tools : Structural determination of such compounds relies on programs like SHELXL and ORTEP-3, which analyze hydrogen-bonding patterns and molecular packing .

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